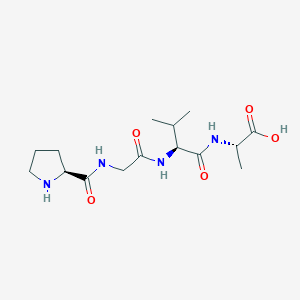

L-Prolylglycyl-L-valyl-L-alanine

Description

L-Prolylglycyl-L-valyl-L-alanine (Pro-Gly-Val-Ala) is a tetrapeptide composed of the amino acids proline (Pro), glycine (Gly), valine (Val), and alanine (Ala). Proline, a cyclic imino acid, introduces conformational rigidity, while glycine enhances flexibility.

Properties

CAS No. |

188595-09-7 |

|---|---|

Molecular Formula |

C15H26N4O5 |

Molecular Weight |

342.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H26N4O5/c1-8(2)12(14(22)18-9(3)15(23)24)19-11(20)7-17-13(21)10-5-4-6-16-10/h8-10,12,16H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1 |

InChI Key |

SZMPIIVPPZYDKZ-NHCYSSNCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. Subsequent amino acids (valine, glycine, and proline) are added sequentially through coupling reactions. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by the removal of the protecting group from the amino group of the growing peptide chain .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycyl-L-valyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2

Comparison with Similar Compounds

Key Compounds for Comparison

The following peptides share structural or functional similarities with L-Prolylglycyl-L-valyl-L-alanine:

| Compound Name | Sequence | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|---|

| This compound | Pro-Gly-Val-Ala | Not available | C₁₅H₂₆N₄O₅ | ~354.4 | Tetrapeptide; hydrophobic tail |

| L-Prolyl-L-alanylglycine | Pro-Ala-Gly | 188983-70-2 | C₁₀H₁₇N₃O₄ | 259.26 | Tripeptide; compact structure |

| Glycine, L-alanyl-L-prolylglycyl-L-valyl | Ala-Pro-Gly-Val-Gly | 89526-97-6 | C₁₉H₃₂N₆O₇ | ~456.5 | Pentapeptide; extended chain |

| L-Alanine, L-prolyl-L-alanyl-L-prolyl | Pro-Ala-Pro-Ala | 210840-24-7 | C₁₆H₂₆N₄O₅ | 354.4 | Tetrapeptide; proline-rich sequence |

Structural and Functional Analysis

Glycine in the second position enhances backbone flexibility, contrasting with Pro-Ala-Pro-Ala, which has rigid proline residues at both termini . The pentapeptide Ala-Pro-Gly-Val-Gly (CAS 89526-97-6) includes an additional glycine, likely increasing solubility compared to the hydrophobic Val-Ala terminus in the target compound .

Hydrophobicity and Solubility: Pro-Gly-Val-Ala’s valine and alanine residues reduce solubility in aqueous environments, a trend observed in peptides with hydrophobic termini.

Biological Implications :

- Proline-rich sequences (e.g., Pro-Ala-Pro-Ala) are associated with β-turn formation, which can influence receptor binding or enzymatic stability . The target compound’s Pro-Gly sequence may similarly induce structural motifs relevant to protein-protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.